Lassa fever virus is a significant health concern in West Africa, causing severe hemorrhagic fever with a high mortality rate. Currently, there are no vaccines or effective treatments available. In this context, LASV inhibitor 3.3 has emerged as a promising candidate for therapeutic intervention. This small molecule inhibitor targets lysosome-associated membrane protein 1, which plays a crucial role in the entry of the virus into host cells by facilitating the fusion of viral and cellular membranes.
LASV inhibitor 3.3 was identified through a structure-activity relationship analysis of related compounds in a phenotypic screening process aimed at finding specific inhibitors of Ebola virus infection. Its classification falls under small molecule antiviral agents specifically designed to inhibit the entry of Lassa fever virus into host cells by targeting essential host factors involved in the viral infection process .
The synthesis of LASV inhibitor 3.3 involves several key steps, typically including:
The specific synthetic pathway may vary, but it generally employs established organic synthesis techniques to produce the compound efficiently .
The molecular structure of LASV inhibitor 3.3 is characterized by its interaction with lysosome-associated membrane protein 1. It features a hydrophobic pocket that is critical for binding cholesterol, which is necessary for LAMP1's function in viral entry. The compound's structure enables it to competitively inhibit cholesterol binding to LAMP1, thereby disrupting the viral entry mechanism.
The reactions involved in synthesizing LASV inhibitor 3.3 typically include:
The specific conditions (temperature, solvent, catalysts) for these reactions are optimized based on the desired yield and purity of the final product .
LASV inhibitor 3.3 functions by targeting lysosome-associated membrane protein 1, inhibiting its interaction with Lassa fever virus glycoprotein during viral entry. The mechanism involves:
This mechanism highlights the importance of cholesterol in Lassa fever virus pathogenesis and positions LASV inhibitor 3.3 as a valuable tool for further antiviral development .
The physical properties of LASV inhibitor 3.3 include:
Chemical properties include:
LASV inhibitor 3.3 holds potential applications in several scientific areas:
High-throughput screening (HTS) has been pivotal in identifying LASV entry inhibitors. Pseudotype virus platforms bearing the Lassa virus glycoprotein complex (GPC) enable safe screening under BSL-2 conditions. These platforms replace pathogenic viral cores with reporter systems (e.g., luciferase or GFP) to quantify entry inhibition. For example, VSVΔG-LASV-GPC pseudotypes were used to screen a 1,015-compound fragment-based drug discovery (FBDD) library, yielding robust results (Z´ factor >0.65) [1] [6]. Minigenome rescue systems have also been adapted for HTS, recapitulating the viral life cycle while maintaining biosafety. These systems identified four broad-spectrum entry inhibitors targeting GPC-mediated membrane fusion, with hits validated across Old World (LASV, LCMV) and New World (Junín, Machupo) arenaviruses [2] [8].
Table 1: HTS Platforms for Arenavirus Entry Inhibitor Discovery
Platform Type | Components | Throughput | Key Metrics | Identified Inhibitors |
---|---|---|---|---|
Pseudotype Virus | VSVΔG core + LASV GPC + Luciferase | 384-well | Z´ factor: 0.65; S/B ratio: 1,709 | F1920, F1965 |
Minigenome Rescue | T7 RNA pol + JUNV minigenome + Reporter | 96/384-well | Signal window: >5-fold | Novel broad-spectrum hits |
Recombinant Virus | VSVΔG-LASV-GPC (replication-competent) | 96-well | MOI-dependent luciferase readout | LHF-535 (clinical candidate) |
Adamantane derivatives emerged as potent LASV entry inhibitors due to their lipophilic structure and membrane-targeting properties. Fragment-based screening identified adamantyl diphenyl piperazine scaffolds (e.g., F1920 and F1965) as inhibitors blocking GPC-mediated membrane fusion. These compounds exhibit distinct specificity profiles: F1920 inhibits multiple mammarenaviruses (LASV, LUJV, GTOV), while F1965 is LASV-specific. Resistance profiling revealed that mutations conferring resistance (L442F, I445S, F446L) cluster in the GP2 transmembrane domain, confirming direct GPC engagement [1] [6].
Structural optimization focused on:
Synthetic routes involved:
Table 2: Key Adamantyl Piperazine Derivatives and Anti-LASV Profiles
Compound | R1 Group | R2 Group | IC₅₀ (μM) | Resistance Mutations | Spectrum |
---|---|---|---|---|---|
F1920 | 1-Adamantyl carbonyl | Diphenyl | 0.8 | L442F, I445S, F446L | Pan-arenavirus |
F1965 | 1-Adamantyl carbonyl | 4-Fluorophenyl | 1.2 | F446L | LASV-specific |
F1519 | 1-Adamantyl methyl | Benzophenone-alkyne | 0.4 | Not tested | LASV/LCMV |
Photo-reactive probes were engineered to validate GPC as the molecular target of adamantyl piperazine inhibitors. Compound 1519 incorporates:
In target engagement studies:
Molecular modeling shows the benzophenone moiety projects into the GP2 hydrophobic pocket without disrupting adamantane-GP2 interactions. This design strategy has been extended to diazirine probes (e.g., FFF-800 library), enabling whole-cell screening to map ligandable pockets on GPC [4] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: